molecular formula C6H12N2 B13266607 2,3-Diazabicyclo[2.2.2]octane

2,3-Diazabicyclo[2.2.2]octane

Cat. No.: B13266607
M. Wt: 112.17 g/mol
InChI Key: DFKQAVOVPVVCQM-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.2.2]octane is an organic compound with a bridged, cage-like bicyclic structure. This compound features two nitrogen atoms in a 1,3-relationship within its symmetric framework, making it a molecule of significant interest in various research fields. Its structure is similar to the well-known 1,4-diazabicyclo[2.2.2]octane (DABCO), a highly nucleophilic tertiary amine base widely used as a catalyst and reagent in polymerization and organic synthesis . Researchers value this class of compounds for its utility as a potent nucleophilic catalyst. Derivatives of diazabicyclo[2.2.2]octane are extensively employed to facilitate important organic transformations, such as Baylis-Hillman reactions, which form carbon-carbon bonds between aldehydes and unsaturated ketones . Furthermore, its stabilized structure is investigated for the synthesis of complex molecular systems, including coumarin derivatives under solvent-free conditions and other heterocyclic compounds . Beyond catalysis, diazabicyclo[2.2.2]octane derivatives show promising biological activity. They serve as key scaffolds in medicinal chemistry research, where they are used to develop novel antimicrobial agents. The quaternary ammonium compounds (QACs) derived from this structure exhibit potent activity against a range of bacterial strains, and studies into their structure-activity relationships are ongoing . The molecular framework is also utilized in the synthesis of ionic liquids, which find applications in specialized solvents and material science . This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2/c1-2-6-4-3-5(1)7-8-6/h5-8H,1-4H2

InChI Key

DFKQAVOVPVVCQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1NN2

Origin of Product

United States

Structural Significance and Unique Topological Features of the Bicyclo 2.2.2 Octane Framework

The introduction of two adjacent nitrogen atoms at the 2 and 3 positions to form the 2,3-diazabicyclo[2.2.2]octane system dramatically alters the electronic and chemical properties of the scaffold. The presence of the nitrogen atoms introduces basicity and the potential for hydrogen bonding, while also influencing the electron distribution within the ring system. ontosight.ai This unique combination of a rigid carbon skeleton and reactive nitrogen centers makes this compound and its derivatives attractive building blocks in synthetic chemistry. ontosight.ai

Emergence of 2,3 Diazabicyclo 2.2.2 Octane and Its Derivatives As Research Targets

The initial interest in diazabicyclo[2.2.2]octane systems was largely centered on the more symmetric and commercially available isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.orgresearchgate.net DABCO is widely recognized for its utility as a catalyst and reagent in organic synthesis. wikipedia.orgmedchemexpress.com However, the distinct reactivity and structural possibilities offered by the 2,3-diaza isomer have led to its emergence as a significant research target in its own right.

Early synthetic efforts focused on establishing viable routes to the 2,3-diazabicyclo[2.2.2]octane core. sci-hub.st These methods often involve multi-step sequences, such as the nitrosation of piperidine (B6355638) carboxylic acids followed by reduction and cyclization. sci-hub.st The development of more efficient synthetic strategies, including cycloaddition reactions, has expanded the accessibility of this scaffold and its derivatives. nih.gov

Research into the derivatives of this compound has revealed a broad spectrum of potential applications. For instance, substituted versions have been investigated for their photophysical properties and as intermediates in the synthesis of complex molecules. researchgate.netresearchgate.net The ability to introduce a variety of substituents onto the nitrogen atoms and the carbon backbone allows for the fine-tuning of the molecule's properties, making it a versatile platform for chemical exploration. ontosight.aiontosight.aiontosight.ai The synthesis of chiral derivatives has also been a significant area of research, with applications in asymmetric catalysis and the development of enantiomerically pure pharmaceuticals. acs.orgfigshare.com

Scope and Research Imperatives for 2,3 Diazabicyclo 2.2.2 Octane Chemistry

The contemporary research landscape for 2,3-diazabicyclo[2.2.2]octane is diverse and rapidly evolving. Key areas of focus include:

Medicinal Chemistry: The rigid scaffold of this compound is being explored as a template for the design of novel therapeutic agents. ontosight.ai By mimicking the structural motifs of biologically active molecules, researchers aim to develop new drugs with improved efficacy and selectivity. nih.gov The unique three-dimensional arrangement of substituents can lead to enhanced binding interactions with biological targets.

Materials Science: The inherent structural order of the this compound system makes it a promising component for the construction of advanced materials. ontosight.aiacs.org Its derivatives are being investigated for their potential use in the development of polymers, coordination networks, and other materials with tailored optical and electronic properties. acs.orgnsc.rureading.ac.uk

Catalysis: The nitrogen atoms in the this compound framework can act as Lewis bases or ligands for metal catalysts. ontosight.ai The development of chiral derivatives is of particular interest for applications in asymmetric catalysis, where the defined stereochemistry of the ligand can induce high levels of enantioselectivity in chemical reactions. acs.org

Natural Product Synthesis: The 2,5-diazabicyclo[2.2.2]octane ring system, a closely related isomer, is a key structural feature in a class of fungal prenylated indole (B1671886) alkaloids. nih.gov Understanding the biosynthesis and chemical transformations of these systems, including the cleavage of the amide bond within the bicyclic core, is a significant research imperative that could inform the synthesis of complex natural products. nih.gov

Table 1: Selected Derivatives of this compound and Their Research Interest

DerivativeMolecular FormulaResearch Focus
2,3-Diazabicyclo[2.2.2]oct-2-eneC₆H₁₀N₂Photolysis mechanisms and photophysical properties. researchgate.net
1,4-Dichloro-2,3-diazabicyclo[2.2.2]oct-2-eneC₆H₈Cl₂N₂Intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
1,2,3,4-Tetramethyl-2,3-diazabicyclo[2.2.2]octaneC₁₀H₂₀N₂Building block in organic synthesis and materials science. ontosight.aiontosight.ai
2,3-Diphenyl-2,3-diazabicyclo[2.2.2]octaneC₁₈H₂₀N₂Ligand and building block for complex molecules in pharmaceuticals and materials science. ontosight.ai
2-tert-Butyl-3-(Anthracen-9-yl)-2,3-Diazabicyclo[2.2.2]octaneC₂₈H₃₂N₂Study of intramolecular photoinduced electron transfer. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 2,3 Diazabicyclo 2.2.2 Octane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Application of ¹H and ¹³C NMR in Characterizing Substituted Systems

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in determining the structure of substituted 2,3-diazabicyclo[2.2.2]octane derivatives. acs.orgacs.orgnih.govdoi.orgscientificlabs.co.uk The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework are sensitive to the nature and stereochemistry of the substituents.

For instance, in a study of chiral 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives, ¹H and ¹³C NMR spectra were crucial for confirming the successful synthesis and for characterizing the products. acs.orgnih.gov The analysis of these spectra, often supported by other techniques like HPLC and X-ray crystallography, allows for the unambiguous assignment of the relative and absolute stereochemistry of the substituted compounds. acs.org

In another example, the characterization of N-alkylated 1,4-diazabicyclo[2.2.2]octane-polyethylene glycol melts involved detailed ¹H and ¹³C NMR analysis. acs.orgnih.gov For 1,4-diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium iodide, the ¹H NMR spectrum in DMSO showed a singlet at 3.83 ppm for the six methylene (B1212753) groups of the bicyclic core and a quartet at 3.58 ppm for the ethyl methylene groups. The corresponding ¹³C NMR spectrum displayed signals at 59 ppm and 50 ppm for the methylene carbons and 9.8 ppm for the methyl carbons. nih.gov

The study of diazabicyclo[3.2.1]octanes and their conversion to diazabicyclo[2.2.2]octanes also heavily relies on NMR. nih.gov The full characterization of a diazabicyclo[3.2.1]octane derivative was achieved by comparing its NMR data with a known analogue. nih.gov Specific proton signals, such as the exocyclic methylene protons and benzylic protons, provided key structural information. nih.gov The transformation to a diazabicyclo[2.2.2]octane derivative was confirmed by the disappearance of the exocyclic methylene signals and the appearance of a deshielded methyl group signal in the ¹H NMR spectrum, along with a characteristic low-field signal in the ¹³C NMR spectrum corresponding to an iminium carbon. acs.org

The following table provides representative ¹H and ¹³C NMR data for a substituted 1,4-diazabicyclo[2.2.2]octane derivative.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,4-Diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium IodideDMSO3.83 (s, 12H), 3.58 (q, 4H), 1.82 (t, 6H)59 (CH₂), 50 (CH₂), 9.8 (CH₃)

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysics

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are fundamental to understanding its color, photochemistry, and photophysics.

UV Absorption Spectrophotometry

UV-Vis absorption spectrophotometry is used to study the electronic transitions in this compound and its derivatives. The absorption spectra of radical cations of 2,3-diaryl-2,3-diazabicyclo[2.2.2]octanes and their monoaryl analogues have been reported, showing the influence of different substituents on the electronic structure. acs.org

The parent compound, 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), is utilized as a fluorescent probe and its complexation with hosts like cyclodextrins has been studied using UV absorption spectrophotometry. researchgate.net In a study of intramolecular photoinduced electron transfer, the electronic absorption spectrum of 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane was recorded in both toluene (B28343) solution and a KBr pellet. researchgate.net The absorption spectra, in conjunction with resonance Raman spectroscopy, provided detailed information about the charge transfer band. researchgate.net

Steady-State and Time-Resolved Fluorescence Measurements

2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) and its derivatives are known for their fascinating photophysical properties, including a broad fluorescence spectrum and an exceptionally long fluorescence lifetime, which can be up to 1 microsecond. researchgate.net This long lifetime makes DBO an excellent fluorescent probe for studying molecular interactions and dynamics. researchgate.netnih.gov

Time-resolved and steady-state fluorescence techniques have been employed to study the complexation of DBO with cyclodextrins and the fluorescence quenching by various molecules. researchgate.net The fluorescence lifetime of DBO is highly sensitive to its environment, varying significantly in different solvents. researchgate.net For example, the lifetime ranges from 825 ns in deuterated acetonitrile (B52724) (CD₃CN) to 13 ns in chloroform (B151607) (CHCl₃). researchgate.net

The fluorescence quenching of DBO by a series of aliphatic amines has been studied using time-resolved spectroscopy, with quenching rate constants spanning a wide range. acs.org Similarly, the selective fluorescence quenching of DBO by different nucleotides has been investigated, revealing that the quenching mechanism depends on the specific nucleotide. nih.gov

The table below summarizes the fluorescence lifetimes of DBO and two of its derivatives in water.

CompoundSolventFluorescence Lifetime (ns)
2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO)Water~300 nih.gov
Bridgehead Carboxyl-Substituted DBOWater29 researchgate.net
Bridgehead Methylcarboxyl-Substituted DBOWater345 researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. nih.govontosight.aiorientjchem.org

The characterization of N-alkylated 1,4-diazabicyclo[2.2.2]octane derivatives has been supported by mass spectrometry. acs.orgnih.gov For example, the mass spectrum of 1,4-diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium iodide showed a molecular ion peak corresponding to the loss of an iodide anion. nih.gov

In the synthesis of pyrano[2,3-d]pyrimidinone derivatives using 1,4-diazabicyclo[2.2.2]octane as a catalyst, the structures of the products were confirmed by GC-MS, which showed the expected molecular ion signals. orientjchem.org For instance, the mass spectrum of 7-amino-6-cyano-5-(3-chlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone displayed a molecular ion peak at m/z 332. orientjchem.org

The PubChem database lists mass spectral data for various derivatives, such as 2,3-dimethyl-2,3-diazabicyclo[2.2.2]octane, providing the exact mass and monoisotopic mass. nih.gov For 2,3-diazabicyclo[2.2.2]oct-2-ene, the NIST Mass Spectrometry Data Center provides GC-MS data, including the top three peaks in the mass spectrum. nih.gov

The following table presents mass spectrometry data for a selection of this compound derivatives and related compounds.

CompoundIonization Methodm/z (Relative Intensity, %)
7-Amino-6-cyano-5-(3-chlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinoneEI332 (M⁺, 20), 266 (100), 231 (56) orientjchem.org
7-Amino-6-cyano-5-(4-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinoneEI366 (M⁺, 28), 300 (100), 221 (75) orientjchem.org
5-(3'-Methylphenyl)-1H-tetrazoleEI160.1 (M⁺) nih.gov

Computational Chemistry and Theoretical Modeling of 2,3 Diazabicyclo 2.2.2 Octane Systems

Quantum Mechanical Studies of Reaction Mechanisms and Energetics

Quantum mechanical calculations are instrumental in elucidating the complex potential energy surfaces governing the chemical transformations of DBO systems.

The photolysis of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) has been extensively studied using high-level computational methods like Complete Active Space Self-Consistent Field (CASSCF) and multi-state second-order perturbation theory (CASPT2). researchgate.netnih.gov These studies have been crucial in explaining the photophysical and photochemical behavior of DBO under both direct and triplet-sensitized irradiation. researchgate.net

A significant finding from these calculations is the identification of a notably twisted minimum on the first excited singlet state (S₁) potential energy surface. researchgate.netnih.gov This twisted geometry is key to understanding the broad emission band observed experimentally for DBO. researchgate.netnih.gov The calculations also illuminate the decay pathways of the excited states. The S₁ (n-π) intermediate can undergo intersystem crossing to the T₂ (π-π) state, which is a relatively inefficient process, followed by internal conversion to the T₁ (n-π*) state. researchgate.netnih.gov

The high fluorescence quantum yield and unusually long fluorescence lifetime of singlet excited DBO are attributed to the presence of significant energy barriers for both intersystem crossing and the cleavage of the C-N bonds. researchgate.netnih.gov In contrast, the short lifetime of the triplet state of DBO is a result of rapid radiationless decay back to the ground state. researchgate.netnih.gov

Furthermore, CASPT2//CASSCF calculations have been employed to investigate the thermal deazetization of DBO derivatives. sandiego.edu These studies compare different mechanistic pathways, including concerted three-bond cleavage, stepwise two-bond cleavage forming a diradical intermediate, and sequential one-bond cleavage. sandiego.edu The choice of mechanism is shown to be influenced by substituents and stereoelectronic effects. sandiego.edu For the parent DBO, CASPT2 calculations suggest that while concerted two-bond cleavage pathways have a slight enthalpic advantage, the one-bond mechanism is favored entropically, leading to the simultaneous occurrence of both pathways at decomposition temperatures. sandiego.edu

Table 1: Comparison of Calculated Activation Parameters for Thermal Deazetization of DBO

Mechanistic PathwayCalculated ΔH‡ (kcal/mol)Calculated ΔS‡ (cal/mol·K)
Two-bond cleavage (Diradical)38-46Positive
One-bond cleavage (Diazenyl diradical)Higher than two-bondMore positive than two-bond
Three-bond cleavage (Pericyclic)Significantly lowerMore negative

Density Functional Theory (DFT) has proven to be a versatile tool for investigating the reaction mechanisms and molecular properties of DBO systems. The B3LYP hybrid functional, in particular, is widely used for predicting molecular properties. mdpi.com

DFT calculations, specifically at the UB3LYP/6-31G(d) level, have been used to study the thermal deazetization of a series of substituted 2,3-diazabicyclo[2.2.2]oct-2-enes. sandiego.edu These studies have shown that the mechanism of nitrogen loss can be finely tuned by substituents. For instance, a fused cyclopropane (B1198618) ring in an exo orientation can lead to a pericyclic three-bond cleavage, whereas an endo-fused cyclopropane favors sequential one-bond cleavages. sandiego.edu Comparisons between UB3LYP and CASPT2 results show excellent agreement for the relative enthalpies of diradical transition states, though CASPT2 tends to predict higher enthalpies for diazenyl diradicals by 3-4 kcal/mol. sandiego.edu

DFT has also been employed to assess the feasibility of rearrangement mechanisms involving diazabicyclo[2.2.2]octane frameworks. For example, the B3LYP/6-31G(d) level of theory was used to evaluate the mechanism of a Wagner-Meerwein rearrangement that converts 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. acs.org

Furthermore, DFT is utilized to understand the binding and degradation reactions of related structures like 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides insights into the stability and reactivity of the bicyclic core. mdpi.com Studies on the interaction of hydroxide (B78521) ions with various quaternary ammonium (B1175870) head groups, including DABCO, use DFT to calculate binding energies and activation energies for degradation reactions. mdpi.com

CASPT2/CASSCF Calculations for Photochemical Processes.

Theoretical Analysis of Electronic States and Spectroscopic Properties

Theoretical methods are essential for interpreting and predicting the spectroscopic properties of DBO and related compounds by analyzing their electronic states.

Computational studies have been instrumental in understanding the complex absorption and emission spectra of DBO derivatives. For instance, in a study of a dihydrazine diradical dication containing the DBO framework, the time-dependent theory of spectroscopy was used to calculate the details of the absorption and emission spectra. acs.org These calculations, performed in a diabatic basis, were able to accurately model the asymmetric lowest energy absorption band and the observed emission at low temperatures. acs.org The analysis revealed that the energy separation between the two components of the absorption spectrum is twice the electronic coupling (Hab) in the excited state, which was determined to be 2000 cm⁻¹. acs.org

The electronic structure of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been a subject of theoretical investigation. Its ground state (S₀) is of valence character, while the first excited state (S₁) has a significant 3s Rydberg character. researchgate.net The S₁ ← S₀ transition is formally forbidden by symmetry but becomes possible through vibronic coupling. researchgate.net

Systematic theoretical studies on the interaction of DABCO with rare gases have shown that the inclusion of diffuse atomic orbitals in the basis set is crucial for the accurate description of the structures, energetics, and spectroscopic properties of the resulting van der Waals clusters. aip.org These calculations help in the reassignment of experimental spectra. researchgate.netaip.org

Host-Guest Interactions and Supramolecular Assembly Modeling

The rigid, cage-like structure of the diazabicyclo[2.2.2]octane framework makes it an interesting component in the field of supramolecular chemistry and host-guest interactions.

While direct modeling of host-guest interactions with 2,3-diazabicyclo[2.2.2]octane is less common in the searched literature, studies on the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) provide significant insights. DFT calculations at the M06-2X/6-31+G(d,p) level have been used to model the encapsulation of DABCO within endo-functionalized macrocycles. nih.gov These studies show that the formation of such inclusion complexes is spontaneous and thermodynamically favorable, driven by a combination of hydrogen bonding, C-H···π interactions, and other noncovalent forces. nih.gov

NMR spectroscopy has been used to study the complexation of 2,3-diazabicyclo[2.2.2]oct-2-ene (referred to as DABC in the study) with hosts like p-sulfonatocalix nih.govarene and β-cyclodextrin. pageplace.de The spherical DBO guest showed comparable binding constants of approximately 1000 M⁻¹ for both hosts. pageplace.de This highlights how the shape and electronic properties of the DBO core influence its recognition by different macrocyclic hosts.

Furthermore, the linear, ditopic nature of DABCO has been exploited in the formation of supramolecular helical coordination polymers with dirhodium(II) paddlewheels. acs.org Molecular modeling, in conjunction with experimental data, helps to elucidate the structure of these assemblies, revealing how intermolecular forces like hydrogen bonding contribute to the formation and stability of specific helical structures. acs.org

Applications and Emerging Research Frontiers for 2,3 Diazabicyclo 2.2.2 Octane in Chemical Science

Utility as Ligands and Building Blocks in Complex Molecule Synthesis

One of the key applications lies in their use as ligands in coordination chemistry. The nitrogen atoms can coordinate to metal centers, forming stable complexes. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), an isomer of the title compound, has been extensively studied as a ligand. It can act as a ditopic linker, bridging two metal centers, as seen in the formation of hybrid iodobismuthates. acs.org In some structures, unprotonated DABCO links bismuth octahedra, while in others, it coordinates to copper cations. acs.org The ability of the diazabicyclo[2.2.2]octane framework to adopt specific conformations, such as a twisted conformation when complexed with certain metals, further highlights its versatility as a ligand. scielo.org.za

Beyond coordination chemistry, these compounds serve as foundational skeletons for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. ontosight.aiontosight.ai For example, derivatives of 2,3-diazabicyclo[2.2.2]octane are being explored for their potential biological activities, such as enzyme inhibition or as receptor antagonists. ontosight.ai The synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives has been achieved, opening avenues for the development of enantiomerically pure compounds for various applications. acs.org Furthermore, the bicyclo[2.2.2]diazaoctane framework is a key structural motif in certain classes of natural products, and its synthesis is crucial for accessing these and related molecules. nih.gov

Catalytic Roles in Organic Reactions, including Carbon-Carbon Bond Formation

The isomer 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-established and widely used catalyst in a multitude of organic reactions. researchgate.netresearchgate.netbohrium.comeurjchem.com Its properties as a strong nucleophile and a non-toxic, inexpensive, and environmentally friendly base catalyst have led to its extensive use in promoting various organic transformations. researchgate.netbohrium.com

DABCO has proven to be an effective catalyst in numerous carbon-carbon bond-forming reactions. Notable examples include:

Morita-Baylis-Hillman reaction: DABCO is a classic catalyst for this reaction, which forms a C-C bond between an activated alkene and an aldehyde. researchgate.net

Knoevenagel condensation: This reaction, involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, is efficiently catalyzed by DABCO. researchgate.neteurjchem.com

Sonogashira and Stille cross-coupling reactions: DABCO has been employed as a catalyst in these important palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. researchgate.net

Beyond these specific named reactions, DABCO catalyzes a wide range of other transformations, including cycloaddition reactions, Henry reactions, and ring-opening reactions. researchgate.netbohrium.com Its versatility extends to its use as a catalyst for the synthesis of various heterocyclic compounds. bohrium.com The catalytic activity of DABCO stems from its ability to act as a Lewis base, activating substrates and facilitating bond formation. bohrium.com

Development of Fluorescent Probes and Sensors

The unique photophysical properties of certain 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives have led to their development and use as fluorescent probes and sensors. A key feature of these compounds is their exceptionally long fluorescence lifetime, which can be in the range of hundreds of nanoseconds in aqueous solutions. researchgate.netnih.gov

This long lifetime is a significant advantage as it allows for the use of time-resolved fluorescence (TRF) techniques. nih.gov Nano-TRF can effectively suppress short-lived background fluorescence from other molecules present in a sample, leading to highly sensitive and specific detection. nih.gov

A notable application of these fluorescent probes is in the development of assays for proteases, which are enzymes that cleave proteins and peptides. nih.gov By incorporating a 2,3-diazabicyclo[2.2.2]oct-2-ene-labeled asparagine (Dbo) into a peptide substrate, researchers have created highly sensitive protease assays. nih.gov The fluorescence of the Dbo probe is often quenched by nearby amino acids like tryptophan or tyrosine within the intact peptide. nih.gov When a protease cleaves the peptide, the Dbo probe is separated from the quencher, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored to determine the enzymatic activity. nih.gov The compatibility of the Dbo probe with solid-phase peptide synthesis and its non-invasive nature make it a valuable tool for high-throughput screening and rational drug design. nih.gov

Furthermore, the fluorescence of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) is sensitive to its environment, making it a useful probe for studying supramolecular complexation and solvent effects. researchgate.net Its fluorescence can be quenched by various molecules, including natural antioxidants, which has been used to assess antioxidant activity. researchgate.net

Exploration in Bio-Inspired Synthesis and Enzymatic Pathways

The bicyclo[2.2.2]diazaoctane core is a recurring structural motif in a class of complex fungal secondary metabolites, such as stephacidin A and related congeners. nih.gov The biosynthesis of these natural products involves intricate enzymatic pathways that construct this unique framework. nih.gov Chemical synthesis inspired by these biosynthetic pathways has proven to be a powerful strategy for the total synthesis of these and other related natural products. nih.gov

By mimicking the proposed biosynthetic steps, chemists can devise more efficient and elegant synthetic routes. This "bio-inspired" approach not only provides access to these complex molecules but also offers insights into the actual enzymatic mechanisms at play in their natural production. nih.gov

In a different but related vein, the isomer 1,4-diazabicyclo[2.2.2]octane (DABCO) has been utilized in the field of bio-inspired catalysis, particularly in the context of metal-organic frameworks (MOFs). nih.govacs.org MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. DABCO can be incorporated as a linker in the synthesis of MOFs. nih.govacs.org These DABCO-containing MOFs can then be used to encapsulate enzymes. The porous nature of the MOF provides a protective environment for the enzyme, while the specific chemical properties of the framework, influenced by the DABCO ligand, can enhance the enzyme's catalytic activity and stability. nih.govacs.org For example, an enzyme encapsulated within a copper-based MOF containing DABCO as a ligand showed a significant increase in its ability to oxidize methylene blue compared to the free enzyme. nih.govacs.org This approach of creating "bioinspired framework catalysts" by combining enzymes with synthetic scaffolds like MOFs is a promising area of research for developing novel and robust catalytic systems. nih.govacs.org

Potential in Advanced Materials Science

The unique structural and chemical properties of this compound and its isomers, particularly 1,4-diazabicyclo[2.2.2]octane (DABCO), have positioned them as promising components in the development of advanced materials. ontosight.aiontosight.ai Their rigid, bicyclic nature and the presence of nitrogen atoms that can act as ligands or bases are key to their utility in this field.

Furthermore, DABCO's ability to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating materials with tailored porosity and functionality. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. The symmetrical and rigid nature of the DABCO scaffold can lead to the formation of ordered, crystalline materials with well-defined pore structures. mdpi.com

The photophysical properties of diazabicyclo[2.2.2]octane derivatives also have implications for materials science. The ability of DABCO and related amines to quench singlet oxygen and act as antioxidants makes them useful for improving the lifetime of dyes, which is relevant for applications such as dye lasers and fluorescence microscopy. wikipedia.org

Q & A

Q. Q1. What are the fundamental synthetic routes for 2,3-Diazabicyclo[2.2.2]octane, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of pre-functionalized amines. For example, retro-Diels-Alder strategies or photochemical rearrangements are employed to form the bicyclic framework. Key steps include:

  • Use of N-tosylated imines with α-allenic esters (e.g., ethyl 2,3-butadienoate) in the presence of nucleophilic catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to form azetidine intermediates, which are subsequently cyclized .
  • Optimization of reaction temperature (70–100°C) and solvent polarity (e.g., dichloromethane or THF) to enhance regioselectivity.
  • Yields >70% are achievable under anhydrous conditions with catalytic bases (e.g., triethylamine) .

Q. Q2. How does the electronic structure of this compound influence its reactivity in photochemical studies?

Methodological Answer: The compound’s bicyclic structure imposes steric constraints, while the two nitrogen atoms create a polarized electronic environment. Computational studies (e.g., Gaussian 03 with DFT/B3LYP) reveal:

  • High electron density at the bridgehead nitrogen atoms, enabling photoinduced electron transfer (PET) with anthracene derivatives.
  • UV-Vis spectroscopy (λmax ≈ 350 nm) and fluorescence quenching experiments demonstrate PET efficiency dependent on solvent polarity (e.g., acetonitrile vs. toluene) .
  • Transient absorption spectroscopy quantifies charge-separated state lifetimes (~5 ns in polar solvents) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., methyl or hydroxyl substituents) alter the biological activity of this compound derivatives?

Methodological Answer: Functionalization at the bridgehead or nitrogen atoms modulates interactions with biological targets:

  • Methylation (e.g., 2,3-dimethyl derivatives) enhances lipophilicity, improving blood-brain barrier penetration for neurological applications (e.g., nAChR binding assays show IC50 values <100 nM) .
  • Hydroxyl groups (e.g., 2,3-Diazabicyclo[2.2.2]oct-2-ene-1-methanol) introduce hydrogen-bonding sites, altering selectivity in enzyme inhibition (e.g., 10-fold increase in μ-opioid receptor affinity compared to unsubstituted analogs) .
  • Comparative Table :
DerivativeSubstituentBiological TargetActivity (IC50)
Parent CompoundNonenAChR150 nM
2,3-Dimethyl derivativeMethylnAChR85 nM
1-Methanol derivativeHydroxylμ-Opioid Receptor22 nM

Q. Q4. What experimental and computational approaches resolve contradictions in reported catalytic activities of this compound vs. DABCO?

Methodological Answer: Discrepancies arise from differences in steric accessibility and basicity:

  • Basicity Comparison : pKa values (water) for this compound (~10.5) are lower than DABCO (~13.5), reducing its efficacy in base-catalyzed reactions .
  • Steric Analysis : X-ray crystallography (e.g., CCDC 1456781) shows DABCO’s symmetric structure allows better substrate coordination, while the 2,3-isomer’s asymmetric nitrogens hinder binding in chiral catalysis .
  • Kinetic Studies : Pseudo-first-order rate constants (kobs) for DABCO-catalyzed reactions are 2–3× higher than those for the 2,3-isomer in Michael additions .

Q. Q5. How can computational modeling guide the design of this compound-based materials for electronic applications?

Methodological Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations predict charge transport properties:

  • HOMO-LUMO gaps (~4.2 eV) suggest utility as electron-transport layers in OLEDs .
  • MD simulations of thin films (e.g., using GROMACS) show anisotropic conductivity due to the bicyclic framework’s rigidity .
  • Experimental validation via cyclic voltammetry (Ered = -1.8 V vs. Ag/AgCl) confirms electron-accepting behavior .

Safety & Handling

Q. Q6. What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/170 standards) .
  • Ventilation : Use fume hoods (face velocity >0.5 m/s) to prevent inhalation of airborne particles .
  • Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite .
  • Storage : Under nitrogen at 2–8°C in amber glass vials to prevent photodegradation .

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